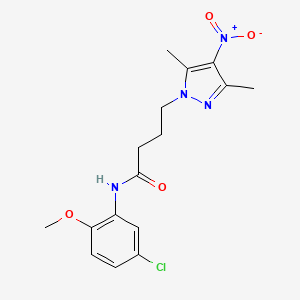![molecular formula C18H14N4O2 B6023978 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide](/img/structure/B6023978.png)
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide, also known as PFI-3, is a small molecule inhibitor that targets the histone methyltransferase SETD7. The compound has the potential to be used in scientific research for various applications due to its ability to selectively inhibit SETD7 activity.
Wirkmechanismus
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide selectively inhibits SETD7 activity by binding to the enzyme's active site. SETD7 catalyzes the methylation of lysine 4 on histone H3, a modification that is involved in the regulation of gene expression. By inhibiting SETD7 activity, this compound disrupts this process and affects the expression of genes that are regulated by histone methylation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of SETD7 activity by this compound has been shown to affect the expression of genes involved in cell cycle progression, DNA damage response, and cellular differentiation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide in lab experiments is its specificity for SETD7. This compound selectively inhibits SETD7 activity, making it a valuable tool for studying the function of this enzyme. However, one limitation of using this compound is its potential off-target effects. While this compound has been shown to be selective for SETD7, it is possible that it may also affect other enzymes or cellular processes.
Zukünftige Richtungen
There are several future directions for the use of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide in scientific research. One potential application is in the study of cancer. SETD7 has been shown to play a role in the progression of certain types of cancer, and inhibition of SETD7 activity by this compound may have therapeutic potential. Additionally, this compound may be useful in the study of other diseases that are associated with histone methylation, such as neurodegenerative diseases. Further research is needed to fully explore the potential applications of this compound in scientific research.
Conclusion
In conclusion, this compound is a small molecule inhibitor that targets the histone methyltransferase SETD7. The compound has the potential to be used in scientific research for various applications due to its ability to selectively inhibit SETD7 activity. The synthesis method has been optimized to increase yield and purity, making it a viable option for scientific research. This compound has been shown to have a number of biochemical and physiological effects, and its specificity for SETD7 makes it a valuable tool for studying the function of this enzyme. Further research is needed to fully explore the potential applications of this compound in scientific research.
Synthesemethoden
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide is synthesized using a multi-step process that involves the reaction of 2-(1H-benzimidazol-1-yl)pyridine with 3-bromo-N,N-dimethylpropanamide in the presence of a palladium catalyst. The resulting intermediate is then treated with furfurylamine to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide has been used in scientific research to study the role of SETD7 in various cellular processes. SETD7 is a histone methyltransferase that plays a role in the regulation of gene expression, cell cycle progression, and DNA damage response. Inhibition of SETD7 activity by this compound has been shown to affect these processes, making it a valuable tool for studying the function of SETD7.
Eigenschaften
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-18(14-7-9-24-11-14)20-10-13-4-3-8-19-17(13)22-12-21-15-5-1-2-6-16(15)22/h1-9,11-12H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRJTRRSCIHRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)CNC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B6023901.png)
![1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol](/img/structure/B6023909.png)
![5-(4-ethylbenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6023927.png)
![5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6023933.png)
![2-methyl-1H-indole-3-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6023936.png)
![2-ethyl-7-[2-(1H-indol-3-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6023942.png)
![N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6023950.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-phenoxyethyl)amine](/img/structure/B6023952.png)
![1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-fluorobenzyl)piperazine hydrochloride](/img/structure/B6023959.png)
![(5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B6023971.png)
![1-acetyl-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-piperidinamine](/img/structure/B6023982.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6023987.png)

